molecular formula C3H5NO B028693 Acrylamide-d3 CAS No. 122775-19-3

Acrylamide-d3

Cat. No. B028693
CAS RN: 122775-19-3
M. Wt: 74.1 g/mol
InChI Key: HRPVXLWXLXDGHG-FUDHJZNOSA-N
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Description

Acrylamide-d3 is a synthetic molecule that is used in various scientific research applications. It is a derivative of acrylamide, an organic compound that is used in a variety of applications, including as a monomer in the synthesis of polyacrylamide and as a cross-linking agent for proteins and other biological molecules. This compound is a labeled form of acrylamide, meaning that it has a stable isotope of deuterium (d3) attached to it. This allows it to be used in a variety of research applications, such as NMR spectroscopy and mass spectrometry, as well as in biochemical and physiological studies of acrylamide-containing molecules.

Scientific Research Applications

  • Chemistry, Biochemistry, and Safety Studies : Acrylamide-d3 is employed to study the chemistry, biochemistry, and safety of polyacrylamide, a compound present in foods and used in several industries. This research helps in understanding the implications of acrylamide in various contexts (Friedman, 2003).

  • Hydrogen Bonding and Polymerization : It serves as a model system for studying hydrogen bonding interactions in amides under pressure and for investigating polymerization in this material (Sharma, Murli & Sharma, 2013).

  • Synthesis of Polyacrylamide : Acrylamide is utilized worldwide to synthesize polyacrylamide, which finds applications in soil conditioners, wastewater treatment, cosmetics, paper, textile industries, and laboratory protein separation (Friedman, 2003).

  • DNA Sequence Analysis : Acrylamide-modified nucleic acids can be immobilized on solid supports for DNA sequence high-throughput analysis, including mutation analysis and whole genome sequencing (Tang & Xiao, 2009).

  • Effects on Biological Systems : Studies have shown that acrylamide exposure inhibits uterine endometrial decidualization in mice by causing apoptosis and suppressing cyclin D3/p21 expression (Yu et al., 2019). Additionally, acrylamide can induce apoptosis and necrotic cell death in NIH/3T3 cells at high concentrations (Mahdizade, Baeeri & Abdollahi, 2018).

  • Precursor in Drinking Water Treatment : Acrylamide can be a precursor for the formation of haloacetonitriles (HANs) and haloacetamides (HAcAms) during drinking water treatment (Wang et al., 2018).

  • Industrial Applications : It is a synthetic monomer with industrial applications, mainly as a precursor in the production of polymers like polyacrylamide (Taeymans et al., 2004).

  • Toxicology and Health Impacts : Dietary doses of acrylamide can lead to the formation of carcinogenic glycidamide in the human body (Hartmann et al., 2009). Exposure to monomeric acrylamide causes cellular damage in the nervous and reproductive systems, and produces tumors in certain hormonally responsive tissues (LoPachin, 2004).

  • Analytical Methods for Detection : Various studies have developed methods for detecting acrylamide in food samples, such as the water-compatible, eco-friendly DMIP-based MSPE-HPLC method (Bagheri et al., 2019) and gas chromatography-mass spectrometry (Kang et al., 2020).

Mechanism of Action

Target of Action

Acrylamide-d3, a deuterated form of acrylamide, primarily targets kinesin motors , which are proteins critically involved in cell divisions . Kinesins are motor proteins that move along microtubules, fueled by the hydrolysis of ATP. The movement of kinesins aids various cellular functions, including the transport of cellular cargo from the central region toward the cell periphery .

Mode of Action

This compound interacts with its targets, leading to several changes. The suggested mechanisms for acrylamide neurotoxicity include direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport . Moreover, it is suggested that acrylamide’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .

Biochemical Pathways

This compound affects multiple biochemical pathways. Studies have revealed the ability of acrylamide to cause mitochondrial dysfunction by downregulating ATPase, mitochondrial complex I-III, succinate dehydrogenase activities, and glycolytic mechanisms, thereby leading to energy depletion . The pathway involves the conjugation of acrylamide with reduced glutathione to form a chemically reactive epoxide known as glycidamide . In humans and animals, the conversion of acrylamide to glycidamide is catalyzed by the cytochrome P450 enzyme complex Cyp2e1 .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound may be used as an internal standard during the determination of acrylamide in cocoa and coffee products using liquid chromatography–tandem mass spectrometry

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been known to cause severe nerve damage and peripheral neuronal damage in both animals and humans . The neurotoxicity of acrylamide includes central and peripheral neuropathy . In humans, the clinical manifestations include sensory or motor peripheral neuropathy, drowsiness, or cerebellar ataxia .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. General sources of acrylamide exposure are effluents from textile and paper industries, cosmetics, and thermally processed foods rich in starch . Environmental exposures to toxins can be through dermal contact, inhalation, and/or ingestion. The extent of toxicity is highly dependent on factors like frequency and concentration of exposure .

Safety and Hazards

Acrylamide, and by extension Acrylamide-d3, can be harmful to the eyes, skin, and nervous and reproductive systems . It is classified as a “probable human carcinogen” based on laboratory data .

Future Directions

There is ongoing research into the development of foods and processes aimed at reducing acrylamide formation and advancing rapid and accurate analytical methods for the quantitative and qualitative determination of acrylamide in food and beverage products . There is also interest in understanding the connection between the neurotoxicity caused by acrylamide and neurodegenerative diseases, NLRP3 inflammasome-related neuroinflammation, and microbiota-gut-brain axis signaling .

Biochemical Analysis

Biochemical Properties

Acrylamide-d3 interacts with various enzymes and proteins. It is used as an internal standard during the determination of acrylamide in cocoa and coffee products using liquid chromatography–tandem mass spectrometry . The nature of these interactions is primarily through the formation of covalent bonds with cysteine residues of several neuronal proteins via a Michael addition reaction .

Cellular Effects

This compound has been shown to have toxic effects on different body systems, including the genitourinary, reproductive, and nervous systems . It can cause severe nerve damage and peripheral neuronal damage in both animals and humans . In humans, the clinical manifestations include sensory or motor peripheral neuropathy, drowsiness, or cerebellar ataxia .

Molecular Mechanism

The molecular mechanism of this compound’s action involves direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport . It is suggested that this compound’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used as a standard solution in acetonitrile . It has a limited shelf life, with the expiry date indicated on the label

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Previous studies involving this compound neurotoxicity mostly used a dose of 5–50 mg/kg/day during animal experiments in the in vivo model, with an average dose range of 1–5 mM in various cell lines .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is absorbed via the gastrointestinal tracts of humans and animals and passively diffused to the entire body . This compound can also pass through the blood-brain barrier to directly exert its toxic effect on the nervous system .

properties

IUPAC Name

2,3,3-trideuterioprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVXLWXLXDGHG-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480565
Record name Acrylamide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122775-19-3
Record name Acrylamide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenamide-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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